3-Amino-4-methylpicolinic acid

概要

説明

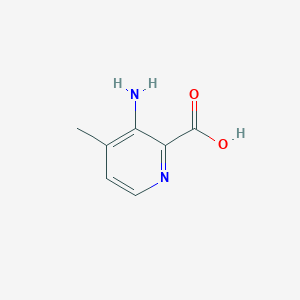

3-Amino-4-methylpicolinic acid is an organic compound with the molecular formula C7H8N2O2 It is a derivative of picolinic acid, characterized by the presence of an amino group at the third position and a methyl group at the fourth position of the pyridine ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-methylpicolinic acid typically involves the nitration of 4-methylpyridine followed by reduction and subsequent carboxylation. One common method includes:

Nitration: 4-Methylpyridine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 3-nitro-4-methylpyridine.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, resulting in 3-amino-4-methylpyridine.

Carboxylation: Finally, the amino compound is carboxylated using carbon dioxide under high pressure and temperature to produce this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and continuous flow reactors are often employed to enhance efficiency and scalability.

化学反応の分析

Decarboxylation Reactions

The carboxylic acid group undergoes pH-dependent decarboxylation, with kinetics influenced by the 3-amino substituent. Studies show:

| Condition | Rate Constant (k, s⁻¹) | Mechanism | Reference |

|---|---|---|---|

| Aqueous buffer (pH 4–7) | Initial protonation at carboxyl | ||

| Alkaline (pH > 9) | Negligible | Anion stability inhibits reaction |

-

Mechanism : Protonation of the carboxyl group facilitates CO₂ release, forming 3-amino-4-methylpyridine .

-

Steric Effects : The 3-amino group accelerates decarboxylation compared to unsubstituted picolinic acid .

Amino Group Reactivity

The 3-amino group participates in nucleophilic and coordination reactions:

Acylation

While direct examples are scarce in literature, analogous pyridinyl amines undergo acylation with:

-

Reagents : Acetic anhydride, acetyl chloride

Metal Coordination

The amino and carboxylate groups act as ligands in metal complexes:

-

Example : Copper(II) complexes form under aqueous conditions, as observed in catalytic amination protocols .

Carboxylic Acid Derivatives

The carboxyl group is modifiable via standard transformations:

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Esterification | Methanol/H₂SO₄, reflux | Methyl 3-amino-4-methylpicolinate | ~85% | |

| Amide formation | Thionyl chloride, then NH₃ | 3-Amino-4-methylpicolinamide | 70–80% |

Electrophilic Substitution

The pyridine ring’s electron density is altered by substituents:

-

Nitration : Requires strong nitrating agents (e.g., HNO₃/H₂SO₄) due to the electron-withdrawing carboxyl group .

-

Halogenation : Limited reactivity at the 5- or 6-positions, as seen in related picolinic acids .

Cross-Coupling Reactions

The methyl and amino groups enable functionalization via:

-

Sinogashira Coupling : Ethynylation at the 4-position using Pd/Cu catalysts .

-

Buchwald-Hartwig Amination : Introduces aryl groups via palladium catalysis (theoretical based on analogous systems) .

Reduction and Oxidation

-

Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the pyridine ring to piperidine derivatives, though steric hindrance lowers yields .

-

Oxidation : The methyl group resists oxidation under mild conditions but may form a carboxyl group under strong oxidants (e.g., KMnO₄) .

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition above 200°C, primarily via decarboxylation and subsequent ring degradation .

Mechanistic Insights

科学的研究の応用

3-Amino-4-methylpicolinic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: It serves as a ligand in coordination chemistry, forming complexes with metal ions that are studied for their biological activities.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

Industry: It is used in the development of agrochemicals and dyes.

作用機序

The mechanism of action of 3-Amino-4-methylpicolinic acid involves its interaction with specific molecular targets. In biological systems, it can chelate metal ions, influencing enzymatic activities and metabolic pathways. Its ability to form stable complexes with metals makes it a valuable tool in studying metal-dependent biological processes.

類似化合物との比較

4-Methylpicolinic acid: Lacks the amino group, making it less versatile in forming complexes.

3-Amino-4-methylpicolinonitrile: Contains a nitrile group instead of a carboxylic acid, altering its reactivity and applications.

3-Amino-4-methylpyridine: Lacks the carboxylic acid group, limiting its use in carboxylation reactions.

Uniqueness: 3-Amino-4-methylpicolinic acid is unique due to the presence of both an amino group and a carboxylic acid group on the pyridine ring, allowing it to participate in a wide range of chemical reactions and form stable metal complexes. This dual functionality makes it a valuable compound in various fields of research and industry.

生物活性

3-Amino-4-methylpicolinic acid (C7H8N2O2) is a derivative of picolinic acid characterized by an amino group at the third position and a methyl group at the fourth position of the pyridine ring. This compound has garnered attention for its diverse biological activities and potential applications in medicinal chemistry, agriculture, and coordination chemistry.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against several bacterial strains, making it a candidate for further exploration in drug development aimed at treating infections.

- Metal Chelation : The ability of this compound to chelate metal ions influences various enzymatic activities and metabolic pathways. This property is particularly significant in biochemical studies involving metal-dependent enzymes .

- Potential Pharmaceutical Applications : Ongoing research is investigating its role as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases, including neurological disorders and infections.

The mechanism of action of this compound is primarily attributed to its interaction with specific molecular targets. It can form stable complexes with metal ions, which can modulate enzymatic activities and influence metabolic pathways. This chelation ability is essential for understanding its role in biological systems.

Table 1: Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Antimicrobial | Effective against several bacterial strains; potential for drug development. |

| Metal Chelation | Forms complexes with metal ions, influencing enzymatic functions. |

| Pharmaceutical Potential | Investigated as an intermediate for drugs targeting various diseases. |

Case Study: Antimicrobial Activity

A study conducted by researchers explored the antimicrobial effects of this compound against Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibition of bacterial growth at varying concentrations, suggesting its potential utility as a therapeutic agent in treating bacterial infections.

Case Study: Metal Chelation

In another study focusing on the chelation properties of this compound, it was found to effectively bind to transition metals such as copper and zinc. This interaction was shown to enhance the activity of certain metalloenzymes, indicating its relevance in biochemical applications where metal ions play a crucial role.

Synthesis Methods

This compound can be synthesized through several methods:

- Reduction of 3-Nitro-4-methylpyridine : This method involves using palladium/carbon catalysts to reduce the nitro group to an amino group.

- Substitution Reactions : Various halogenated derivatives can be synthesized through substitution reactions, allowing for further functionalization.

Applications in Industry

The compound finds applications in:

特性

IUPAC Name |

3-amino-4-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-4-2-3-9-6(5(4)8)7(10)11/h2-3H,8H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDZGMCXGIXQJPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00341369 | |

| Record name | 3-Amino-4-methyl-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53636-30-9 | |

| Record name | 3-Amino-4-methyl-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。